D&C Red No. 7

Catalog No.
S3032101
CAS No.
5281-04-9
M.F
C18H12CaN2O6S
M. Wt
424.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D&C Red No. 7

CAS Number

5281-04-9

Product Name

D&C Red No. 7

IUPAC Name

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate

Molecular Formula

C18H12CaN2O6S

Molecular Weight

424.44

InChI

InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2

InChI Key

PZTQVMXMKVTIRC-RZLHGTIFSA-L

SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2]

Solubility

not available

D&C Red No. 7, also known as Lithol Rubine BK and Calcium 3,4-Dihydroxy-2(1-naphthyl)azo-1-naphthalenesulfonate, is a synthetic red colorant approved for use in cosmetics and drugs by the US Food and Drug Administration (FDA) []. However, its application in scientific research is limited. Here's a breakdown of the reasons:

  • Focus on Safety

    The primary scientific research related to D&C Red No. 7 investigates its safety for use in cosmetics and drugs. Studies focus on analyzing impurities within the dye and potential for irritation or allergic reactions [].

  • Alternative Colorants

    For biological research applications, scientists prefer a wider range of colorants with specific properties suitable for different techniques. D&C Red No. 7 doesn't offer functionalities required for advanced microscopy or cell staining procedures commonly used in research labs.

  • Limited Chemical Functionality

    Unlike many research-grade dyes that bind to specific molecules or cellular components, D&C Red No. 7 acts as a general coloring agent. This lack of specific binding makes it less useful for targeted research applications.

D&C Red No. 7, also known as Calcium Lake of 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)azo), is a synthetic organic pigment primarily used in cosmetics and personal care products. Its chemical formula is C18H12CaN2O6SC_{18}H_{12}CaN_{2}O_{6}S and it is classified under the color additive category. This compound appears as a bright red powder that is insoluble in water but soluble in organic solvents, making it versatile for various applications in the beauty industry .

Typical of azo compounds. The azo group (-N=N-) is susceptible to reduction, which can lead to the breakdown of the dye under certain conditions, such as exposure to strong reducing agents or light. Additionally, the presence of sulfonate groups enhances its solubility in polar solvents, facilitating its use in aqueous formulations. The pigment can also react with metal ions, forming complexes that may alter its color properties .

The biological activity of D&C Red No. 7 has been studied primarily concerning its safety and potential toxicity. Generally regarded as safe for use in cosmetics, it has been restricted from use around the eyes due to potential irritation. Studies indicate that while it does not exhibit significant mutagenic properties, some individuals may experience allergic reactions upon contact with skin or mucous membranes .

D&C Red No. 7 is synthesized through a multi-step chemical process involving diazotization and coupling reactions. The synthesis typically begins with the formation of an aromatic amine, which is then diazotized to form a diazonium salt. This salt subsequently reacts with a coupling component to yield the final azo compound. The pigment is then precipitated using metal salts such as calcium or aluminum to produce its lake form, which enhances stability and color intensity .

Unique FeaturesD&C Red No. 6Azo compound similar to Red No. 7Water insolubleLipsticks, blushesSlightly different shade intensityD&C Red No. 3Another azo dyeWater insolubleFood coloring, cosmeticsApproved for food useAllura Red ACAzo dye (Red 40)Water solubleFood coloringBright red hue; not used in cosmeticsCarmineNatural pigment derived from cochineal insectsWater solubleCosmetics, foodNatural source; allergenic potential

D&C Red No. 7 stands out due to its specific formulation for cosmetics, providing a unique balance of stability and vibrancy not always found in other dyes .

Azo Coupling Reactions for Chromophore Formation

The synthesis of D&C Red No. 7 begins with the formation of its chromophore through azo coupling, a two-step process involving diazotization and coupling reactions.

Diazotization:
2-Amino-5-methylbenzenesulfonic acid is treated with hydrochloric acid and sodium nitrite under controlled temperatures (0–5°C) to form a diazonium salt [2]. This reaction requires precise pH adjustments (1.5–2.5) to prevent premature decomposition of the diazo intermediate. Deviations in temperature or acidity can lead to side products, reducing yield and purity [5].

Coupling:
The diazonium salt is coupled with 3-hydroxy-2-naphthalenecarboxylic acid in an alkaline medium (pH 8–10) [2]. The alkaline conditions deprotonate the hydroxyl group on the naphthalene derivative, enabling electrophilic substitution at the ortho position relative to the hydroxyl group. This step forms the monoazo chromophore, which is stabilized by resonance between the azo (-N=N-) group and aromatic rings [6].

Industrial Challenges:

  • Side Reactions: Competing coupling at alternative positions on the naphthalene ring can produce off-shade impurities.
  • Waste Management: Residual nitrites and sulfonic acid derivatives require neutralization to meet environmental regulations [5].

Lake Formation Through Calcium Salt Precipitation

The water-soluble azo dye is converted into a lake pigment via precipitation with calcium salts, enhancing stability and opacity.

Precipitation Mechanism:
The sodium salt of the azo compound is reacted with calcium chloride, displacing sodium ions to form an insoluble calcium salt [2]. The reaction is conducted in aqueous solution at 60–70°C to ensure complete ion exchange. The resulting pigment is filtered, washed, and dried to obtain a fine powder [1].

Composition Adjustments:
Commercial D&C Red No. 7 often includes additives to optimize performance:

ComponentFunction
Calcium resinateImproves adhesion in lipsticks
Barium sulfateEnhances opacity and dispersibility [1] [4]

Industrial Challenges:

  • Particle Size Control: Agglomeration during drying can reduce dispersibility. Jet milling or micronization is employed to achieve particles <10 µm [3].
  • Batch Consistency: Variations in calcium chloride purity (≥98%) can alter precipitation kinetics, affecting pigment morphology [1].

Quality Control in Large-Scale Production

D&C Red No. 7 must comply with stringent regulatory specifications, necessitating robust quality control (QC) protocols.

Key QC Parameters:

ParameterSpecificationMethod
Dye Content42–45% [3]UV-Vis Spectroscopy
Heavy Metals≤20 ppmICP-MS
Solubility≤0.1% in water and oils [1]Gravimetric Analysis

Batch Certification:
The U.S. Food and Drug Administration (FDA) mandates batch-by-batch certification for D&C Red No. 7. Each batch is tested for identity (via FT-IR), purity (HPLC), and compliance with 21 CFR §74.1307 [2] [4]. Non-certified repackaged materials cannot be used in commercial products [1].

Industrial Challenges:

  • Analytical Throughput: High-performance liquid chromatography (HPLC) with photodiode array detection is required to resolve trace impurities, but method validation adds time and cost [7].
  • Storage Stability: The pigment degrades under UV light, necessitating light-protected packaging and storage below 25°C [1].

Wikipedia

Lithol_Rubine_BK

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS
Plastics -> Pigments agents

General Manufacturing Information

Custom compounding of purchased resin
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing and related support activities
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Wholesale and retail trade
2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium salt (1:1): ACTIVE

Dates

Modify: 2023-08-17

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